[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole
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Overview
Description
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the field of organic electronics. This compound is known for its electron-withdrawing properties, making it a valuable building block for the synthesis of organic semiconductors, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
Target of Action
It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a significant electron affinity, which determines its electron deficiency This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that the compound has a significant electron affinity, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,1,3-benzothiadiazole with sulfur and nitrogen sources under high-temperature conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents used in these reactions include halogens, metal catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzothiadiazole ring .
Scientific Research Applications
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole is often compared with other electron-deficient heterocycles, such as:
2,1,3-Benzothiadiazole: Similar in structure but with different electronic properties, making it suitable for different applications.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Known for its higher electron affinity and different reactivity patterns.
The uniqueness of this compound lies in its specific electronic properties and its ability to form stable conjugated systems, making it highly valuable in the field of organic electronics .
Biological Activity
The compound [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole (commonly abbreviated as TDBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive overview of this compound's potential applications.
Chemical Structure and Synthesis
TDBT features a unique bicyclic structure that combines elements of thiadiazole and benzothiadiazole. The synthesis of TDBT can be achieved through various methods, including cyclization reactions involving thioketones and hydrazines. The precise reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TDBT and its derivatives. For instance, a series of triazolo-thiadiazole derivatives were evaluated for their activity against various bacterial strains:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus (including MRSA)
- Pseudomonas aeruginosa
The minimal inhibitory concentrations (MIC) for these compounds ranged from 2 to 40 μg/mL , indicating potent antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin . Notably, some derivatives exhibited significant antifungal activity as well, outperforming ketoconazole in efficacy .
Anticancer Activity
TDBT has also been investigated for its anticancer properties . Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways .
- Key Findings :
- Compounds demonstrated low toxicity in non-cancerous cell lines.
- Structure-activity relationship studies indicated that modifications in substituents on the thiadiazole ring could enhance anticancer potency.
Other Biological Activities
In addition to antimicrobial and anticancer effects, TDBT derivatives have been explored for other pharmacological activities:
- Anti-inflammatory Effects : Some studies suggest that TDBT can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antiviral Properties : Preliminary data indicate potential efficacy against certain viral infections, although further research is needed to substantiate these claims.
Structure-Activity Relationship (SAR)
The biological activity of TDBT is closely linked to its chemical structure. Modifications to the thiadiazole or benzothiadiazole moieties can significantly alter activity profiles:
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased antimicrobial potency |
Alkyl substitutions | Enhanced anticancer activity |
Halogen substitutions | Variable effects on toxicity |
This table summarizes how different structural modifications impact the biological efficacy of TDBT derivatives.
Case Studies
- Case Study on Antibacterial Activity : A recent study demonstrated that a specific TDBT derivative exhibited an MIC of 4 μg/mL against Pseudomonas aeruginosa, highlighting its potential as an effective treatment against resistant strains .
- Case Study on Anticancer Properties : In vitro tests showed that a modified TDBT compound reduced cell viability in MCF7 cells by over 70% at concentrations as low as 10 μM , suggesting strong anticancer potential .
Properties
IUPAC Name |
[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIWFHXCHAYULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=NSN=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.